Ganetespib

Content Navigation

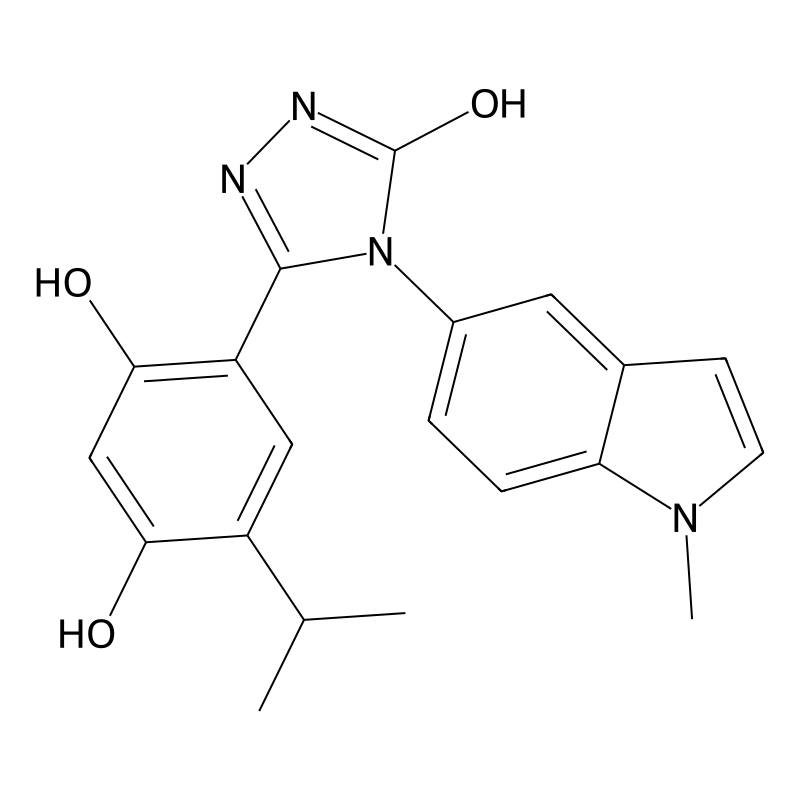

Eliminate hepatotoxicity and retinal toxicity in Hsp90 inhibition studies. Ganetespib (CAS 888216-25-9) overcomes the dose-limiting liver toxicity of 17-AAG and the photoreceptor degeneration caused by AUY922. Its resorcinolic triazolone core avoids benzoquinone-related toxicity and Cremophor excipients, enabling long-term in vivo dosing without confounds. Binds both open and closed Hsp90 conformations, inducing robust client protein degradation (EGFR, HER2, c-Met) at low nM concentrations. Supplied with verified purity for reliable preclinical results.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Ganetespib (CAS: 888216-25-9) is a second-generation, fully synthetic resorcinolic triazolone small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). From a procurement and material selection standpoint, ganetespib is prioritized over first-generation ansamycins (such as 17-AAG or geldanamycin) and early second-generation inhibitors (such as AUY922) due to its optimized structural profile, which eliminates the benzoquinone moiety responsible for severe hepatotoxicity[1]. Furthermore, its low molecular weight and optimized lipophilicity allow it to be formulated in standard laboratory vehicles (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) without the need for harsh excipients like Cremophor EL, which are known to introduce independent biological confounds . By binding to the N-terminal ATP pocket of Hsp90 with low-nanomolar affinity, ganetespib induces the degradation of critical oncogenic client proteins while offering a vastly superior in vivo safety and processability profile compared to legacy in-class alternatives [1].

Research Fit

Substituting ganetespib with older or cheaper Hsp90 inhibitors introduces critical experimental and formulation failures that can derail preclinical programs. First-generation inhibitors like 17-AAG (tanespimycin) are severely limited by their bulky macrocyclic structure, which restricts their binding solely to the open conformation of the Hsp90 ATP pocket, whereas ganetespib's compact resorcinol-triazolone core binds both open and closed conformations, ensuring more comprehensive target inhibition [1]. More importantly, 17-AAG contains a benzoquinone moiety that causes dose-limiting hepatotoxicity, often confounding systemic efficacy readouts in animal models[2]. Conversely, substituting with other second-generation inhibitors like AUY922 (luminespib) introduces severe ocular toxicity; AUY922 accumulates heavily in the retina, causing photoreceptor degeneration and night blindness in rodent models[3]. Ganetespib is rapidly cleared from retinal tissue, making it the only viable choice among these comparators for long-term in vivo survival or behavioral studies where off-target organ toxicity must be avoided [3].

Substitution Risk

In vitro proliferation inhibition varies substantially between ganetespib and first-generation ansamycins; substitution may shift target engagement levels in cell models.

Retinal toxicity endpoints differ markedly between ganetespib and other synthetic Hsp90 inhibitors (e.g., luminespib); direct replacement may confound long-term model interpretation.

Intratumoral half-life and penetration are compound-specific; substitution can alter exposure-model outcomes and pharmacodynamic response interpretation.

References

- [1] Lai, C. H., et al. (2014). HSP-90 inhibitor ganetespib is synergistic with doxorubicin in small cell lung cancer. Oncogene, 33(40), 4867-4876.

- [2] Proia, D. A., et al. (2012). Ganetespib, a Unique Triazolone-Containing Hsp90 Inhibitor, Exhibits Potent Antitumor Activity and a Superior Safety Profile for Cancer Therapy. Clinical Cancer Research, 18(1), 108-119.

- [3] Zhou, D., et al. (2013). A rat retinal damage model predicts for potential clinical visual disturbances induced by Hsp90 inhibitors. Toxicology and Applied Pharmacology, 273(2), 401-409.

Ocular Toxicity Avoidance

A major procurement barrier for second-generation Hsp90 inhibitors is target-mediated photoreceptor degeneration. In comparative pharmacokinetic models, AUY922 demonstrates high retina-to-plasma ratios, retaining 65% of the drug in the retina 6 hours post-dose, which directly correlates with marked photoreceptor cell death. In stark contrast, ganetespib undergoes rapid retinal elimination, with 70% of the drug cleared from the retina within the same 6-hour window, resulting in zero elicited photoreceptor injury [1].

| Evidence Dimension | Retinal drug retention at 6 hours post-dose |

| Target Compound Data | 70% eliminated (rapid clearance); no photoreceptor injury |

| Comparator Or Baseline | AUY922 (luminespib): 65% retained in retina; severe photoreceptor death |

| Quantified Difference | Inverse retention profiles leading to absolute prevention of ocular toxicity with ganetespib |

| Conditions | Rat retinal damage model; pharmacokinetic exposure analysis at 6h post-injection |

Procuring ganetespib over AUY922 is essential for long-term in vivo studies where drug-induced blindness would trigger ethical termination or confound behavioral and survival data.

Cytotoxic Potency and API Efficiency

Ganetespib demonstrates significantly higher binding affinity and cytotoxic potency compared to first-generation ansamycins. When evaluated across a broad panel of 57 transformed hematologic and solid tumor cell lines, ganetespib yielded a median IC50 of 14 nmol/L. In direct comparison, 17-AAG yielded a median IC50 of 280 nmol/L[1]. This ~20-fold increase in potency is consistent across specific models, such as small cell lung cancer (SCLC), where ganetespib achieved an IC50 of 31 nM versus 16,000 nM (16 µM) for 17-AAG [2].

| Evidence Dimension | In vitro cytotoxic potency (Median IC50) |

| Target Compound Data | 14 nmol/L (median across 57 cell lines) |

| Comparator Or Baseline | 17-AAG: 280 nmol/L (median across 57 cell lines) |

| Quantified Difference | 20-fold greater potency for ganetespib globally; up to 500-fold in specific SCLC lines |

| Conditions | In vitro viability assays across 57 transformed hematologic and solid tumor cell lines |

The substantially lower IC50 allows researchers to use lower dosing regimens, minimizing the risk of off-target effects and drastically reducing the total API volume required for large-scale screening.

Hepatotoxicity Elimination

The clinical and preclinical utility of geldanamycin derivatives (like 17-AAG) is severely bottlenecked by dose-limiting hepatotoxicity, which is structurally attributed to their benzoquinone moiety. Ganetespib was rationally designed as a resorcinol-based triazolone that entirely lacks this benzoquinone group. In maximally tolerated dose (MTD) studies in vivo, ganetespib achieved profound tumor regression without inducing the severe liver damage characteristic of geldanamycin analogs [1].

| Evidence Dimension | Structural toxicity driver (Hepatotoxicity) |

| Target Compound Data | Resorcinol-triazolone core; no benzoquinone moiety; no severe hepatotoxicity at MTD |

| Comparator Or Baseline | 17-AAG / Geldanamycins: Contain benzoquinone moiety; exhibit dose-limiting hepatotoxicity |

| Quantified Difference | Complete structural elimination of the primary hepatotoxic pharmacophore |

| Conditions | In vivo maximally tolerated dose (MTD) safety profiling in murine xenograft models |

Selecting ganetespib prevents drug-induced liver failure from confounding systemic efficacy readouts, ensuring that animal mortality is tied to the disease model rather than API toxicity.

Long-Term In Vivo Oncology Models

Because ganetespib does not accumulate in the retina and completely avoids the photoreceptor degeneration seen with AUY922 [1], it is the mandatory choice for long-term murine xenograft or PDX models. Researchers can conduct extended dosing schedules without the risk of drug-induced blindness confounding behavioral health metrics or requiring premature ethical sacrifice of the subjects.

Combination Therapy Screening

Due to the absence of the hepatotoxic benzoquinone moiety found in 17-AAG [2], ganetespib is the ideal baseline Hsp90 inhibitor for combinatorial high-throughput screening. It can be co-administered with standard chemotherapeutics (e.g., doxorubicin or docetaxel) without producing overlapping liver toxicities that would otherwise mask the true synergistic potential of the drug combination.

Client Protein Degradation Profiling

For laboratories studying the complete interactome of Hsp90, ganetespib is structurally superior to bulky ansamycins. Because its compact resorcinol-triazolone structure allows it to bind to both the open and closed conformations of the Hsp90 ATP pocket[3], it provides a more complete and rapid degradation of client proteins (such as EGFR, HER2, and c-Met) at low nanomolar concentrations, making it the definitive chemical probe for Hsp90 pathway suppression.

Application Fit Matrix

References

- [1] Zhou, D., et al. (2013). A rat retinal damage model predicts for potential clinical visual disturbances induced by Hsp90 inhibitors. Toxicology and Applied Pharmacology, 273(2), 401-409.

- [2] Proia, D. A., et al. (2012). Ganetespib, a Unique Triazolone-Containing Hsp90 Inhibitor, Exhibits Potent Antitumor Activity and a Superior Safety Profile for Cancer Therapy. Clinical Cancer Research, 18(1), 108-119.

- [3] Lai, C. H., et al. (2014). HSP-90 inhibitor ganetespib is synergistic with doxorubicin in small cell lung cancer. Oncogene, 33(40), 4867-4876.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Proia DA, Zhang C, Sequeira M, Jimenez JP, He S, Spector NL, Shapiro GI, Tolaney S, Nagai M, Acquaviva J, Smith DL, Sang J, Bates RC, El-Hariry I. Preclinical activity profile and therapeutic efficacy of the Hsp90 inhibitor ganetespib in triple-negative breast cancer. Clin Cancer Res. 2013 Oct 30. [Epub ahead of print] PubMed PMID: 24173541.

3: Lai CH, Park KS, Lee DH, Alberobello AT, Raffeld M, Pierobon M, Pin E, Petricoin Iii EF, Wang Y, Giaccone G. HSP-90 inhibitor ganetespib is synergistic with doxorubicin in small cell lung cancer. Oncogene. 2013 Oct 28. doi: 10.1038/onc.2013.439. [Epub ahead of print] PubMed PMID: 24166505.

4: Miyajima N, Tsutsumi S, Sourbier C, Beebe K, Mollapour M, Rivas C, Yoshida S, Trepel JB, Huang Y, Tatokoro M, Shinohara N, Nonomura K, Neckers L. The HSP90 Inhibitor Ganetespib Synergizes with the MET Kinase Inhibitor Crizotinib in both Crizotinib-Sensitive and -Resistant MET-Driven Tumor Models. Cancer Res. 2013 Dec 1;73(23):7022-33. doi: 10.1158/0008-5472.CAN-13-1156. Epub 2013 Oct 11. PubMed PMID: 24121490.

5: Ganetespib AIDS lung cancer survival. Cancer Discov. 2013 Jul;3(7):OF7. doi: 10.1158/2159-8290.CD-NB2013-085. Epub 2013 Jun 6. PubMed PMID: 23847382.

6: Nagaraju GP, Park W, Wen J, Mahaseth H, Landry J, Farris AB, Willingham F, Sullivan PS, Proia DA, El-Hariry I, Taliaferro-Smith L, Diaz R, El-Rayes BF. Antiangiogenic effects of ganetespib in colorectal cancer mediated through inhibition of HIF-1α and STAT-3. Angiogenesis. 2013 Oct;16(4):903-17. doi: 10.1007/s10456-013-9364-7. Epub 2013 Jul 10. Erratum in: Angiogenesis. 2013 Oct;16(4):919. Ganji, Purnachandra Nagaraju [corrected to Nagaraju, Ganji Purnachandra]. PubMed PMID: 23838996.

7: Friedland JC, Smith DL, Sang J, Acquaviva J, He S, Zhang C, Proia DA. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes. Invest New Drugs. 2013 May 18. [Epub ahead of print] PubMed PMID: 23686707.

8: Socinski MA, Goldman J, El-Hariry I, Koczywas M, Vukovic V, Horn L, Paschold E, Salgia R, West H, Sequist LV, Bonomi P, Brahmer J, Chen LC, Sandler A, Belani CP, Webb T, Harper H, Huberman M, Ramalingam S, Wong KK, Teofilovici F, Guo W, Shapiro GI. A multicenter phase II study of ganetespib monotherapy in patients with genotypically defined advanced non-small cell lung cancer. Clin Cancer Res. 2013 Jun 1;19(11):3068-77. doi: 10.1158/1078-0432.CCR-12-3381. Epub 2013 Apr 3. PubMed PMID: 23553849.

9: Goldman JW, Raju RN, Gordon GA, El-Hariry I, Teofilivici F, Vukovic VM, Bradley R, Karol MD, Chen Y, Guo W, Inoue T, Rosen LS. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies. BMC Cancer. 2013 Mar 25;13:152. doi: 10.1186/1471-2407-13-152. PubMed PMID: 23530663; PubMed Central PMCID: PMC3626541.

10: Wu X, Marmarelis ME, Hodi FS. Activity of the heat shock protein 90 inhibitor ganetespib in melanoma. PLoS One. 2013;8(2):e56134. doi: 10.1371/journal.pone.0056134. Epub 2013 Feb 13. PubMed PMID: 23418523; PubMed Central PMCID: PMC3572008.

Explore Compound Types